
Technical Guide: Spectral and Synthetic Profile
of N-(3-Nitrobenzyl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest
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N-(3-Nitrobenzyl)-2-

phenylethanamine

Cat. No.: B079550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical document provides a comprehensive overview of the spectral characteristics and

a plausible synthetic protocol for N-(3-Nitrobenzyl)-2-phenylethanamine. The information is

intended to guide researchers in the synthesis, purification, and analytical identification of this

compound. While direct experimental spectral data is not widely available in public databases,

this guide presents expected spectral values based on the analysis of its constituent functional

groups and structurally similar compounds. The document includes detailed methodologies for

synthesis and spectral analysis, tabulated data for clarity, and workflow diagrams for key

processes.

Compound Identification
N-(3-Nitrobenzyl)-2-phenylethanamine is a secondary amine containing a phenethyl group

and a 3-nitrobenzyl group. Its structural and chemical properties are foundational to

understanding its spectral behavior.
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Property Value Reference

IUPAC Name
N-[(3-nitrophenyl)methyl]-2-

phenylethanamine
[1]

Molecular Formula C₁₅H₁₆N₂O₂ [1]

Molecular Weight 256.30 g/mol [1]

CAS Number 104720-70-9 [1]

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=C

C(=CC=C2)--INVALID-LINK--

[O-]

[1]

InChI Key
LLMBTUCGGDSIQU-

UHFFFAOYSA-N
[1]

Experimental Protocols
The following sections describe detailed experimental methodologies for the synthesis and

spectral characterization of N-(3-Nitrobenzyl)-2-phenylethanamine.

Synthesis via Reductive Amination
This protocol describes a common and effective method for the synthesis of secondary amines.

The process involves the formation of an imine intermediate from an aldehyde and a primary

amine, followed by in-situ reduction.

Materials:

3-Nitrobenzaldehyde

2-Phenylethanamine

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

Methanol (MeOH) or Dichloromethane (DCM)

Anhydrous Magnesium Sulfate (MgSO₄)
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Ethyl acetate

Hexane

Hydrochloric acid (1M)

Sodium bicarbonate (saturated solution)

Procedure:

In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq) in the chosen solvent (e.g.,

Methanol).

Add 2-phenylethanamine (1.05 eq) to the solution and stir the mixture at room temperature

for 1-2 hours to facilitate the formation of the intermediate imine.

Cool the reaction mixture in an ice bath to 0 °C.

Slowly add the reducing agent, sodium borohydride (1.5 eq), in portions, ensuring the

temperature remains below 10 °C.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature for an additional 12-16 hours.

Quench the reaction by slowly adding 1M HCl until the effervescence ceases.

Neutralize the mixture with a saturated solution of sodium bicarbonate.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude

product.

Purify the crude product using column chromatography on silica gel with a hexane/ethyl

acetate gradient to afford the pure N-(3-Nitrobenzyl)-2-phenylethanamine.
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Spectral Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard (0.00 ppm).

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Chemical shifts are

reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy:

Acquire the spectrum using an FTIR spectrometer equipped with an Attenuated Total

Reflectance (ATR) accessory.

Place a small amount of the solid sample directly on the ATR crystal.

Record the spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system or

via direct infusion into an Electrospray Ionization (ESI) source.

GC-MS: Use a non-polar capillary column (e.g., DB-5ms). Set the injector temperature to

250 °C and the MS transfer line to 280 °C. Use a temperature program starting at 100 °C,

ramping to 280 °C.

Ionization: Use Electron Ionization (EI) at 70 eV.

Spectral Data Presentation
The following tables summarize the expected spectral data for N-(3-Nitrobenzyl)-2-
phenylethanamine based on its chemical structure and data from analogous compounds.
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Table 1: Expected ¹H NMR Spectral Data (400 MHz,
CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.15 s 1H
Ar-H (H2 of

nitrobenzyl)

~8.10 d 1H
Ar-H (H4 or H6 of

nitrobenzyl)

~7.65 d 1H
Ar-H (H4 or H6 of

nitrobenzyl)

~7.50 t 1H
Ar-H (H5 of

nitrobenzyl)

7.35 - 7.20 m 5H
Ar-H (phenethyl

group)

~3.90 s 2H
Benzyl CH₂ (N-CH₂-

Ar)

~2.95 t 2H
Methylene CH₂ (N-

CH₂-CH₂)

~2.85 t 2H
Methylene CH₂ (Ar-

CH₂-CH₂)

~1.80 br s 1H Amine N-H

Table 2: Expected ¹³C NMR Spectral Data (100 MHz,
CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~148.5 Ar-C (C-NO₂)

~142.0 Ar-C (ipso-C of nitrobenzyl)

~139.5 Ar-C (ipso-C of phenethyl)

~135.0 Ar-C (nitrobenzyl)

~129.5 Ar-C (nitrobenzyl)

~128.8 Ar-C (phenethyl)

~128.5 Ar-C (phenethyl)

~126.5 Ar-C (phenethyl)

~122.5 Ar-C (nitrobenzyl)

~122.0 Ar-C (nitrobenzyl)

~53.5 Benzyl CH₂ (N-CH₂-Ar)

~50.5 Methylene CH₂ (N-CH₂-CH₂)

~36.0 Methylene CH₂ (Ar-CH₂-CH₂)

Table 3: Expected FTIR Spectral Data (ATR)
Wavenumber (cm⁻¹) Intensity Assignment of Vibration

3300 - 3400 Weak-Med N-H Stretch (secondary amine)

3100 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium Aliphatic C-H Stretch (CH₂)

1525 - 1535 Strong Asymmetric NO₂ Stretch

1345 - 1355 Strong Symmetric NO₂ Stretch

1600, 1495, 1450 Med-Weak Aromatic C=C Bending

~730 Strong
C-H Out-of-plane bend (meta-

substituted)
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Table 4: Expected Mass Spectrometry (EI-MS) Data
m/z Value Relative Intensity Proposed Fragment Ion

256 Low [M]⁺ (Molecular Ion)

165 High
[M - C₇H₇]⁺ (Loss of benzyl

radical)

151 Medium
[C₈H₉N₂O₂]⁺ (Nitrobenzyl

fragment)

136 High
[C₈H₈NO₂]⁺ (3-Nitrobenzyl

cation)

120 Medium
[C₈H₁₀N]⁺ (Phenylethylamine

fragment)

105 High [C₈H₉]⁺ (Phenylethyl cation)

91 High [C₇H₇]⁺ (Tropylium ion)

Mandatory Visualizations
The following diagrams illustrate the synthetic workflow and the analytical characterization

process for the target compound.

Caption: Synthetic workflow via reductive amination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b079550#spectral-data-of-n-3-nitrobenzyl-2-
phenylethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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